molecular formula C12H21NO2 B1470090 2-(1-Cyclopentylpiperidin-4-yl)acetic acid CAS No. 1368499-85-7

2-(1-Cyclopentylpiperidin-4-yl)acetic acid

Cat. No. B1470090
M. Wt: 211.3 g/mol
InChI Key: RUXKQIRDIUWRBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(1-Cyclopentylpiperidin-4-yl)acetic acid consists of a cyclopentyl group attached to the nitrogen atom of a piperidine ring, which is further attached to an acetic acid group. This structure contributes to the unique chemical properties of the compound.

Scientific Research Applications

Synthesis and Characterization of Analogues

  • Research efforts have been focused on synthesizing and characterizing novel compounds with structural similarities, aiming to explore their potential biological activities or chemical properties. For instance, the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues highlights a methodological approach to generating compounds with potential receptor activity or neurotransmitter modulation capabilities (Petz et al., 2019).

Potential Biological Activities

  • The synthesis and characterization of amino acid-based Schiff base ligands and their metal complexes have been studied for their antioxidant and enzyme inhibitory activities. This suggests a framework for designing compounds that might interact with biological targets, such as enzymes involved in oxidative stress or metabolic pathways (Ikram et al., 2015).

Chemical Transformations and Applications

  • Another aspect of research involves the efficient synthesis of complex molecules, such as hexahydroindoles, which are important intermediates for alkaloid synthesis. This demonstrates the compound's utility in facilitating the synthesis of biologically active molecules or drugs (Juma et al., 2008).

Drug Discovery and Development

  • The exploration of novel synthetic routes and the characterization of new compounds also contribute to drug discovery and development efforts. For example, the synthesis of complex cyclodepsipeptides presents a method for creating peptide-based drugs with potential anticancer activities (Pelay-Gimeno et al., 2016).

Analytical and Structural Chemistry

  • The study of molecular structures and their interactions can provide insights into the design of more effective and selective compounds. Investigations into the crystal structure of certain compounds offer a basis for understanding the molecular basis of their activity or stability (Park et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 2-(1-Cyclopentylpiperidin-4-Yl)Ethanamine, indicates that it is harmful if swallowed and causes serious eye irritation . It’s important to handle this compound with care, using appropriate personal protective equipment. In case of exposure, one should seek immediate medical attention .

properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(15)9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXKQIRDIUWRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopentylpiperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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